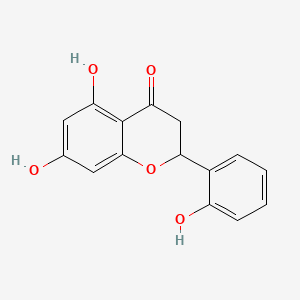
5,7,2'-Trihydroxyflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7,2’-Trihydroxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavanone subclass of flavonoids, which are known for their diverse biological activities. The compound has the molecular formula C15H12O5 and a molecular weight of 272.26 g/mol . It is characterized by the presence of three hydroxyl groups at positions 5, 7, and 2’ on the flavanone backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the use of flavanone precursors, which undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. For example, the synthesis of related flavanones like naringenin (4’,5,7-trihydroxyflavanone) involves steps such as acetylation, Fries rearrangement, Claisen-Schmidt condensation, and demethylation .
Industrial Production Methods
Industrial production of 5,7,2’-Trihydroxyflavanone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5,7,2’-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone structure can be reduced to form dihydroflavanones.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5,7,2’-Trihydroxyflavanone can yield quinones, while reduction can produce dihydroflavanones. Substitution reactions can lead to the formation of esters or ethers.
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
作用机制
The mechanism of action of 5,7,2’-Trihydroxyflavanone involves its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups on the flavanone structure play a crucial role in neutralizing reactive oxygen species (ROS) and preventing cellular damage. Additionally, the compound may modulate various signaling pathways involved in inflammation and cell survival .
相似化合物的比较
Similar Compounds
Naringenin (4’,5,7-Trihydroxyflavanone): Similar in structure but with a hydroxyl group at the 4’ position instead of 2’.
Apigenin (5,7,4’-Trihydroxyflavone): A flavone with hydroxyl groups at positions 5, 7, and 4’.
Hesperidin (3,5,7-Trihydroxyflavanone 7-rhamnoglucoside): A glycoside derivative with additional sugar moieties
Uniqueness
5,7,2’-Trihydroxyflavanone is unique due to the specific positioning of its hydroxyl groups, which may confer distinct biological activities and reactivity compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
120980-68-9 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-6,13,16-18H,7H2 |
InChI 键 |
LSLXUDALHVEMQB-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)
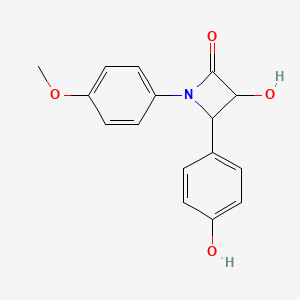
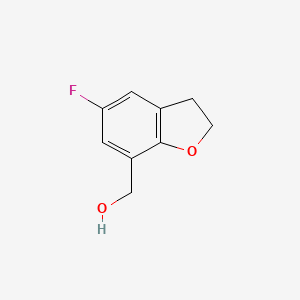
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
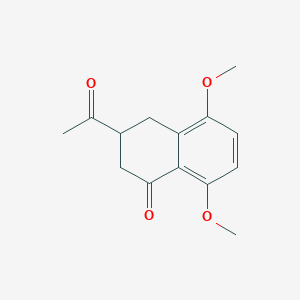
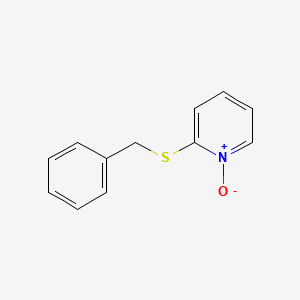
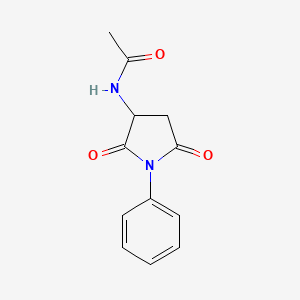
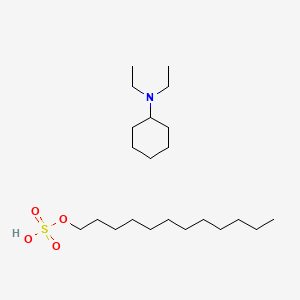
![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
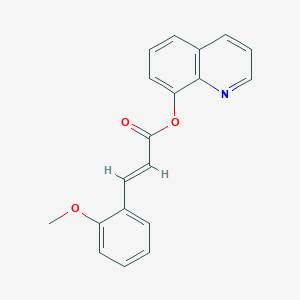

![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
